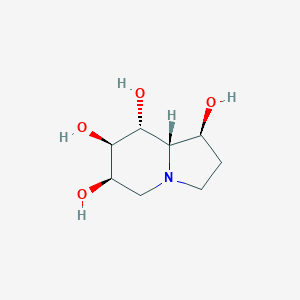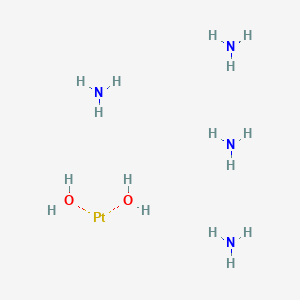
4-Methyl-isatoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride, is a technical compound with the empirical formula C9H7NO3 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .
Molecular Structure Analysis
The molecular structure of 4-Methyl-isatoic anhydride consists of a benzene ring attached to a heterocyclic ring . The molecular formula is C9H7NO3, and the average molecular weight is 177.157 Da .
Physical And Chemical Properties Analysis
4-Methyl-isatoic anhydride has a molecular weight of 177.16 . The vapor density is 6.1 (vs air) . More specific physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
-
Synthesis of Heterocyclic Structures
- Field : Organic Chemistry
- Application : Isatoic anhydride and its derivatives are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
- Method : Several methods have been applied to the construction of benzo[d][1,3]oxazine-2,4-dione ring, including cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone .
- Results : This method has been successful in synthesizing a variety of heterocyclic structures .
-
Blowing Agent in Polymer Industry
-
Synthesis of Pharmaceutical Drugs
- Field : Pharmaceutical Chemistry
- Application : Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs, including Tioperidone, Tranilast, Pelanserin, Diproqualone, Antrafenine, and others .
- Method : The specific methods of synthesis would depend on the particular drug being synthesized .
- Results : These drugs have various therapeutic applications, including the treatment of insomnia (methaqualone), allergies (tranilast), and others .
-
Production of Herbicide, Bentazone
- Field : Agrochemistry
- Application : Isatoic anhydride is used as an intermediate in the production of the herbicide, Bentazone .
- Method : The specific method of synthesis would depend on the particular herbicide being synthesized .
- Results : Bentazone is a selective contact herbicide, which is absorbed mainly by the leaves and rapidly inhibits photosynthesis .
-
Synthesis of Dyes
- Field : Dye Chemistry
- Application : Isatoic anhydride is used as a raw material for the synthesis of dyes .
- Method : The specific methods of synthesis would depend on the particular dye being synthesized .
- Results : These dyes have various applications, including textile dyeing, paper printing, and others .
-
Synthesis of Quinazolinones
- Field : Medicinal Chemistry
- Application : Quinazolinones synthesized from Isatoic anhydride have diverse applications due to their antibacterial, analgesic, anti-inflammatory, antifungal, antimalarial, antihypertensive, CNS depressant, anticonvulsant, antihistaminic, antiparkinsonism, antiviral and anticancer activities .
- Method : The specific methods of synthesis would depend on the particular quinazolinone being synthesized .
- Results : These drugs have various therapeutic applications, including the treatment of bacterial infections, pain, inflammation, fungal infections, malaria, hypertension, CNS disorders, convulsions, allergies, Parkinson’s disease, viral infections, and cancer .
-
Synthesis of Benzimidazolone
- Field : Organic Chemistry
- Application : Isatoic anhydride reacts with sodium azide to give benzimidazolone via the isocyanate .
- Method : The specific method of synthesis would depend on the particular benzimidazolone being synthesized .
- Results : Benzimidazolones have various applications in medicinal chemistry .
-
Synthesis of 1-Methyl-7-nitroisatoic anhydride
- Field : Organic Chemistry
- Application : 1-Methyl-7-nitroisatoic anhydride is a derivative of isatoic anhydride .
- Method : The specific method of synthesis would depend on the particular 1-Methyl-7-nitroisatoic anhydride being synthesized .
- Results : 1-Methyl-7-nitroisatoic anhydride has various applications in organic synthesis .
-
Synthesis of 5-Aminoisatoic anhydride
- Field : Organic Chemistry
- Application : 5-Aminoisatoic anhydride is a derivative of isatoic anhydride .
- Method : The specific method of synthesis would depend on the particular 5-Aminoisatoic anhydride being synthesized .
- Results : 5-Aminoisatoic anhydride has various applications in organic synthesis .
Propiedades
IUPAC Name |
7-methyl-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHSJGKIFDLQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497703 |
Source


|
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-isatoic anhydride | |
CAS RN |
63480-11-5 |
Source


|
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)








![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)



